2-[(3-Methyl-5-oxo-4-pyrazolyl)hydrazo]benzonitrile
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Overview
Description
2-[(3-methyl-5-oxo-4-pyrazolyl)hydrazo]benzonitrile is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Structure in Chemistry
Complex Formation with Platinum(II) and Palladium(II)
This compound is involved in forming highly substituted pyrazoles, which are used as ligands in forming complexes with platinum(II) or palladium(II) metal ions. These complexes have been studied using IR, 1H NMR, FAB MS spectral analysis, elemental analysis, and Kurnakov tests (Budzisz, Małecka, & Nawrot, 2004).
Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines
The compound is used in green, solvent-free synthesis methods to produce pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, confirming the existence of these products in the 2H form through NOE difference experiments (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Photochemical Synthesis and Thermal Dimerization
Used in photochemical synthesis processes, such as the production of 4-Phenyl-3-oxazolin-5-onen, and their subsequent thermal dimerization (Gakis et al., 1976).
Biological and Pharmaceutical Applications
Antimicrobial Activity
Pyrazoles, including compounds like 2-[(3-Methyl-5-oxo-4-pyrazolyl)hydrazo]benzonitrile, have been studied for their potential antimicrobial activity. Several compounds in this category have shown considerable effectiveness against various microorganisms (Radini, 2018).
Synthesis of Halogenated Derivatives for Antimicrobial Activity
New halogenated derivatives of this compound have been synthesized and evaluated for antimicrobial activity. These studies often involve confirming the structures through spectral data and testing against various bacterial and fungal strains (Sareen, Khatri, Sharma, Shinde, & Sareen, 2010).
Material Science and Electrochemistry
- Electrochemical Studies: The compound has been studied in electrochemical contexts, such as in the oxidation processes of substituted 2-arylazoanthraquinones, indicating its potential use in materials science and electrochemistry (Abou-Elenien, Ismail, & Elmaghraby, 1991).
Properties
Molecular Formula |
C11H9N5O |
---|---|
Molecular Weight |
227.22g/mol |
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C11H9N5O/c1-7-10(11(17)16-13-7)15-14-9-5-3-2-4-8(9)6-12/h2-5H,1H3,(H2,13,16,17) |
InChI Key |
HCBZDKLRXHEABD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2C#N |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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